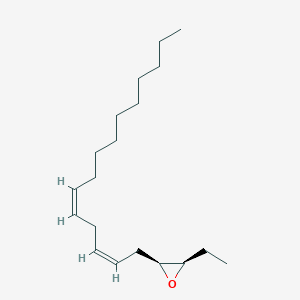
Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is a complex glycan structure. Glycans are essential biomolecules involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition. This particular glycan is characterized by multiple acetylated galactose (Gal) and N-acetylglucosamine (GlcNAc) residues, making it a unique and intricate molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially glycosylated using glycosyl donors and acceptors under specific reaction conditions, such as the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex glycans often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules. The use of recombinant DNA technology allows for the large-scale production of glycosyltransferases, facilitating the industrial synthesis of complex glycans like “this compound”.
Analyse Chemischer Reaktionen
Types of Reactions
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” can undergo various chemical reactions, including:
Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: The reduction of carbonyl groups to form alcohols.
Substitution: The substitution of acetyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction can yield polyols.
Wissenschaftliche Forschungsanwendungen
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell-cell communication and immune response.
Medicine: Explored for its potential as a biomarker for certain diseases and as a therapeutic agent.
Industry: Utilized in the development of glycan-based materials and biotechnological applications.
Wirkmechanismus
The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” exerts its effects involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can trigger various cellular pathways, influencing processes like cell signaling, adhesion, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetylated glycans and glycosylated molecules, such as:
- GalNAc(b1-4)GlcNAc
- Gal(b1-3)GalNAc
- GlcNAc(b1-3)Gal
Uniqueness
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is unique due to its specific pattern of acetylation and glycosylation, which imparts distinct biological properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C26H36ClNO16 |
|---|---|
Molekulargewicht |
654.0 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36ClNO16/c1-10(29)28-19-22(20(38-13(4)32)17(42-25(19)27)8-36-11(2)30)44-26-24(41-16(7)35)23(40-15(6)34)21(39-14(5)33)18(43-26)9-37-12(3)31/h17-26H,8-9H2,1-7H3,(H,28,29)/t17-,18-,19-,20-,21+,22-,23+,24-,25+,26+/m1/s1 |
InChI-Schlüssel |
CUDKECKUZKCNJP-GNIOKVDUSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


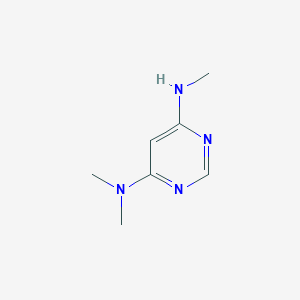

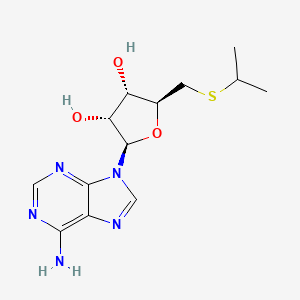
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
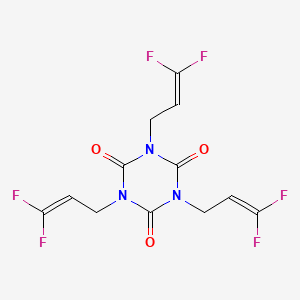
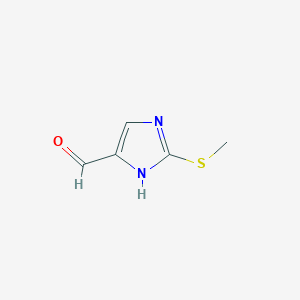
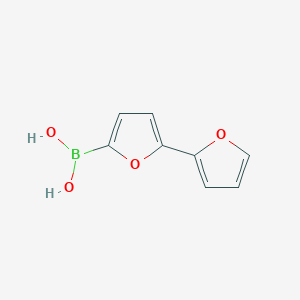
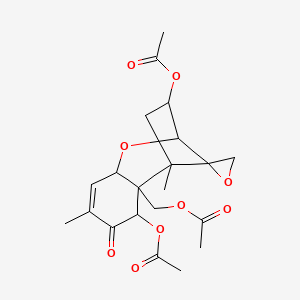
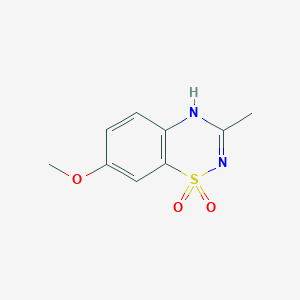
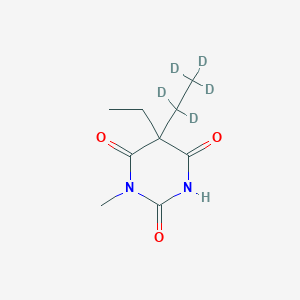
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
amine](/img/structure/B13413433.png)
